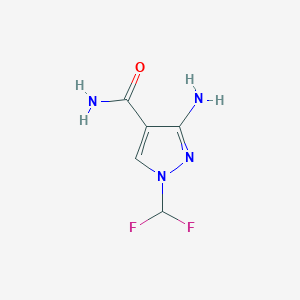![molecular formula C15H15N3O B11741034 2-{3-[(3,4-Dimethylphenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile](/img/structure/B11741034.png)
2-{3-[(3,4-Dimethylphenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-[(3,4-Dimethylphenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile is an organic compound with the molecular formula C15H15N3O It is characterized by the presence of a dimethylphenyl group, an amino group, a methoxy group, and a propanedinitrile moiety
準備方法
The synthesis of 2-{3-[(3,4-Dimethylphenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylaniline with an appropriate aldehyde or ketone, followed by the addition of a methoxy group and a propanedinitrile moiety. The reaction conditions typically involve the use of a catalyst, such as a Lewis acid, and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
2-{3-[(3,4-Dimethylphenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-{3-[(3,4-Dimethylphenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound’s biological activity is of interest for the development of new pharmaceuticals.
Medicine: Research into the compound’s pharmacological effects could lead to the development of new therapeutic agents. Its potential interactions with biological targets are being explored to understand its mechanism of action and therapeutic potential.
Industry: In industrial applications, the compound may be used in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 2-{3-[(3,4-Dimethylphenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
類似化合物との比較
2-{3-[(3,4-Dimethylphenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile can be compared with other similar compounds, such as:
2-{2-[(3,5-Dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide: This compound has a similar dimethylphenyl group but differs in its pyrimidinyl and thiazole moieties.
2-Amino-6-(3,5-Dimethylphenyl)sulfonylbenzonitrile: This compound contains a benzonitrile group and a sulfonyl group, making it structurally similar but functionally different.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C15H15N3O |
|---|---|
分子量 |
253.30 g/mol |
IUPAC名 |
2-[3-(3,4-dimethylanilino)-1-methoxyprop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C15H15N3O/c1-11-4-5-14(8-12(11)2)18-7-6-15(19-3)13(9-16)10-17/h4-8,18H,1-3H3 |
InChIキー |
HCJAXNQKSDAKHM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC=CC(=C(C#N)C#N)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B11740952.png)
![2-[1-(Dimethylamino)-3-[(3-methylphenyl)amino]prop-2-en-1-ylidene]propanedinitrile](/img/structure/B11740954.png)
![2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enenitrile](/img/structure/B11740960.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11740969.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11740972.png)
![Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-methyl-6-(phenylmethyl)-](/img/structure/B11740976.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11740999.png)


![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11741015.png)
![3-cyclopropyl-1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11741023.png)
![4'-Bromo-[2,2'-bipyridin]-4-amine](/img/structure/B11741024.png)
